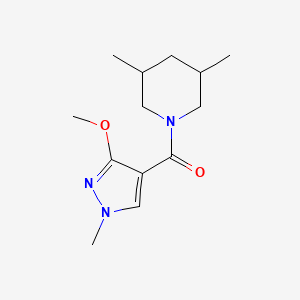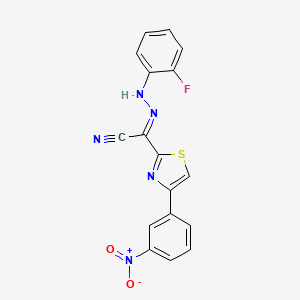
(2E)-N-(2-fluoroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(2-fluoroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide, also known as FN-TIC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
The chemical compound (2E)-N-(2-fluoroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide is a versatile intermediate in the synthesis of various organic molecules. For instance, in the context of developing efficient synthesis methods for complex organic molecules, a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been developed. This method involves the bromination of 2-fluoroaniline and highlights the importance of such chemical structures in facilitating large-scale production of pharmaceuticals (Qiu et al., 2009).
Photophysical and Fluorescence Studies
Compounds with fluorophores, such as those derived from fluorinated anilines and nitrophenyl thiazoles, are of significant interest in molecular imaging and fluorescence-based applications. A review on the toxicity of organic fluorophores used in molecular imaging has shown that fluorophores can be toxic, which necessitates careful investigation before administration to patients. However, the amounts used in molecular imaging are typically much lower than the toxic doses, indicating the potential for safe use in diagnostic applications (Alford et al., 2009).
Biochemical and Medical Research
In biochemical and medical research, the roles of fluorinated compounds and their interactions with biological systems are extensively studied. For example, the synthesis and pharmacological evaluation of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents demonstrate the therapeutic potential of molecules with complex structures, including those similar to the queried compound. These molecules have shown distinct anti-inflammatory activity and potential antioxidant activity against various reactive species, underlining their importance in developing new therapeutic agents (Raut et al., 2020).
Environmental and Toxicological Research
The study of cyanide intoxication and its mechanisms of antagonism provides insights into the toxic effects of cyanides, including those structurally related to the queried compound. Understanding the biological effects of cyanide, a component of the molecular structure , is crucial for addressing the environmental and occupational hazards posed by cyanide and related compounds (Way, 1984).
Propiedades
IUPAC Name |
(2E)-N-(2-fluoroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN5O2S/c18-13-6-1-2-7-14(13)21-22-15(9-19)17-20-16(10-26-17)11-4-3-5-12(8-11)23(24)25/h1-8,10,21H/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMZHEKVJOLXBG-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-fluoroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2768987.png)
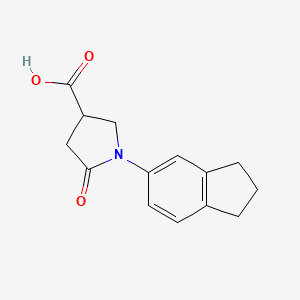

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide](/img/structure/B2768992.png)
![2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2768994.png)
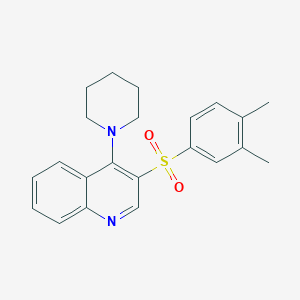
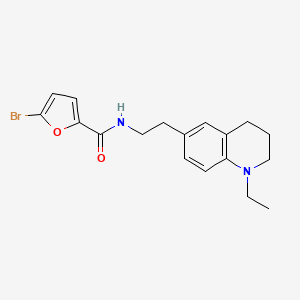
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylchromane-2-carboxamide](/img/structure/B2768999.png)
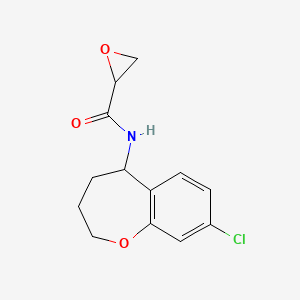
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chlorobenzamide](/img/structure/B2769001.png)

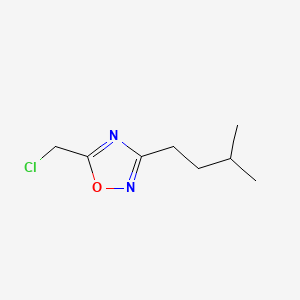
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2769004.png)
